molecular formula C23H33NO2 B1678735 Nicanartine CAS No. 150443-71-3

Nicanartine

Cat. No.: B1678735
CAS No.: 150443-71-3
M. Wt: 355.5 g/mol
InChI Key: YNBBIPPQHYZTQF-UHFFFAOYSA-N
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Description

Nicotine: (chemical formula: C10H14N2) is an organic alkaloid found primarily in tobacco plants (genus Nicotiana). It’s infamous for its addictive properties and is a major component of cigarettes, chewing tobacco, and vaping products. Although nicotine has no clinical applications due to its toxicity, it plays a significant role in tobacco addiction .

Preparation Methods

Synthetic Routes::

  • Nicotine can be synthesized through various methods, including extraction from tobacco leaves or chemical synthesis.
  • One common synthetic route involves the condensation of pyridine with N-methylpyrrolidine followed by reduction to form nicotine.
Industrial Production::
  • Industrial production typically involves extracting nicotine from tobacco leaves.
  • The leaves are processed to yield a nicotine-rich extract, which is then purified and concentrated.

Chemical Reactions Analysis

Types of Reactions::

  • Nicotine undergoes several reactions, including oxidation, reduction, and substitution.
  • Common reagents include strong acids, bases, and oxidizing agents.
Major Products::
  • Oxidation of nicotine yields cotinine, a major metabolite.
  • Reduction can lead to anabasine, another alkaloid found in tobacco.

Scientific Research Applications

Nicotine has diverse applications:

    Chemistry: Used as a model compound for studying alkaloids and organic synthesis.

    Biology: Investigated for its effects on neurotransmission and cell signaling.

    Medicine: Research on nicotine’s impact on health, addiction, and potential therapeutic uses.

    Industry: Used in nicotine replacement therapies (patches, gum) to aid smoking cessation.

Mechanism of Action

  • Nicotine binds to nicotinic acetylcholine receptors (nAChRs) in the autonomic nervous system and central nervous system.
  • Activation of nAChRs leads to dopamine release, producing pleasure and addiction.

Comparison with Similar Compounds

  • Nicotine is unique among alkaloids due to its addictive properties.
  • Similar compounds include anabasine, anatabine, and nornicotine.

Properties

IUPAC Name

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBIPPQHYZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164552
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150443-71-3
Record name Nicanartine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicanartine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICANARTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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